![molecular formula C14H11BrN2OS2 B2966197 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide CAS No. 865544-32-7](/img/structure/B2966197.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H11BrN2OS2 and its molecular weight is 367.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition that includes a thiazole ring, a bromo substituent, and an amide functional group, which may influence its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C18H17BrN2O2S, with a molecular weight of approximately 418.33 g/mol. The presence of the thiazole and thiophene rings in the structure suggests significant pharmacological potential, particularly in anticancer and antimicrobial applications.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, derivatives containing the thiophene moiety have shown potent activity against human tumor cell lines, inducing apoptosis through mechanisms involving caspase activation and mitochondrial dysfunction .
Table 1 summarizes the anticancer activity of related compounds:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | K562 (CML) | 2.5 | Apoptosis via caspase activation |
Compound B | HeLa (Cervical) | 1.8 | Mitochondrial membrane potential disruption |
This compound | MCF7 (Breast) | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .
Table 2 outlines the antibacterial efficacy against various pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison to Standard |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Comparable to Ampicillin |
Escherichia coli | 16 µg/mL | Superior to Ciprofloxacin |
Pseudomonas aeruginosa | 64 µg/mL | Comparable to Gentamicin |
Mechanistic Insights
Molecular docking studies have provided insights into the binding interactions between this compound and target proteins associated with cancer and bacterial resistance. These studies reveal that the compound forms hydrogen bonds with critical amino acid residues, enhancing its biological activity .
Case Studies
- Case Study on Anticancer Efficacy : A recent study evaluated the effects of this compound on MCF7 breast cancer cells, revealing an IC50 value indicative of potent cytotoxicity. The study highlighted significant apoptotic markers, including increased Annexin V staining and DNA fragmentation.
- Case Study on Antimicrobial Activity : In vitro assays demonstrated that this compound effectively inhibited the growth of multidrug-resistant strains of E. coli, suggesting its potential as a therapeutic agent against resistant infections .
Propiedades
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2OS2/c1-2-17-10-6-5-9(15)8-12(10)20-14(17)16-13(18)11-4-3-7-19-11/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJYNPDGCKFGAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.